molecular formula C6H12O3 B12552443 3-(Dimethoxymethoxy)prop-1-ene CAS No. 154016-61-2

3-(Dimethoxymethoxy)prop-1-ene

Cat. No.: B12552443
CAS No.: 154016-61-2
M. Wt: 132.16 g/mol
InChI Key: DCJMDUKWGMJVEO-UHFFFAOYSA-N
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Description

3-(Dimethoxymethoxy)prop-1-ene: is an organic compound with the molecular formula C6H12O3 It is a derivative of propene, featuring a dimethoxymethoxy group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethoxy)prop-1-ene typically involves the reaction of allyl alcohol with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions often include:

    Temperature: 50-70°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Commonly used solvents include dichloromethane or toluene

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of fixed-bed reactors with acid-functionalized catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Dimethoxymethoxy)prop-1-ene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the dimethoxymethoxy group.

Scientific Research Applications

Chemistry: 3-(Dimethoxymethoxy)prop-1-ene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity or as building blocks in drug synthesis.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethoxy)prop-1-ene in chemical reactions involves the activation of the double bond and the dimethoxymethoxy group. The double bond can participate in electrophilic addition reactions, while the dimethoxymethoxy group can act as a leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    3-(Methoxymethoxy)prop-1-ene: Similar structure but with one less methoxy group.

    1,3-Dimethoxypropane: A related compound with two methoxy groups attached to a propane backbone.

    Allyl methyl ether: A simpler ether with an allyl group.

Uniqueness: 3-(Dimethoxymethoxy)prop-1-ene is unique due to the presence of the dimethoxymethoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical transformations compared to its simpler analogs.

Properties

CAS No.

154016-61-2

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

3-(dimethoxymethoxy)prop-1-ene

InChI

InChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4,6H,1,5H2,2-3H3

InChI Key

DCJMDUKWGMJVEO-UHFFFAOYSA-N

Canonical SMILES

COC(OC)OCC=C

Origin of Product

United States

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